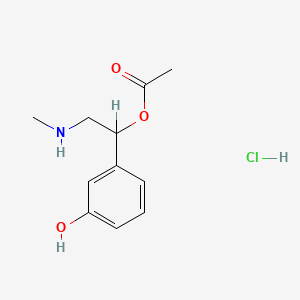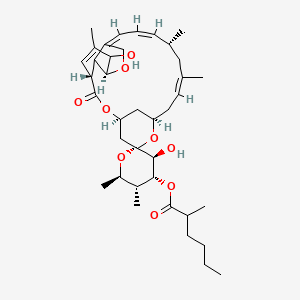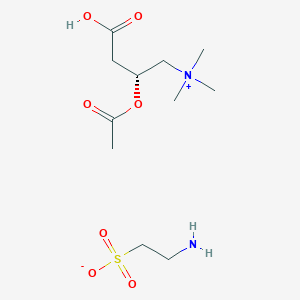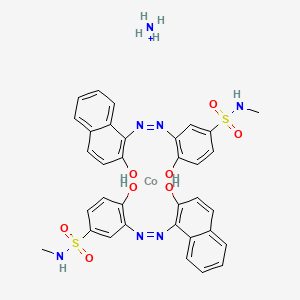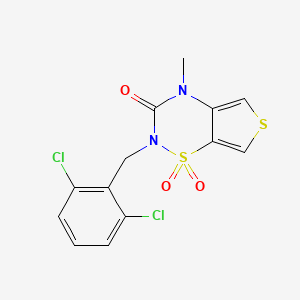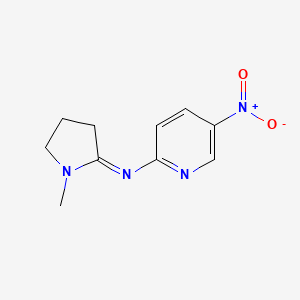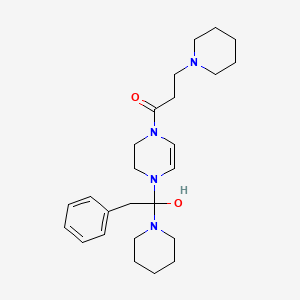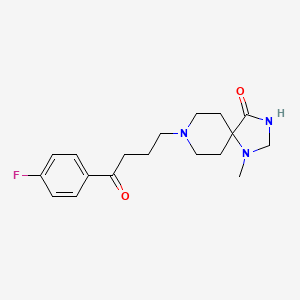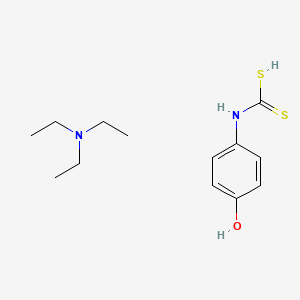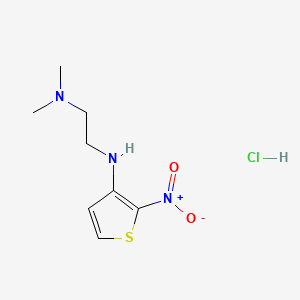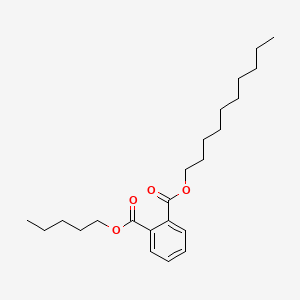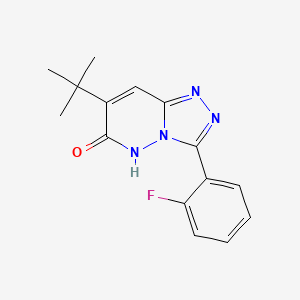
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a spirocyclic core with multiple functional groups, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.
Introduction of Functional Groups: The introduction of the 3-methyl, 1-phenyl, and 8-(4-phenylbut-3-ynyl) groups can be achieved through various substitution reactions. These reactions typically involve the use of organometallic reagents and catalysts to ensure high yields and selectivity.
Purification and Isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with different chemical properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using suitable nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Organometallic reagents, halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one: This compound shares a similar spirocyclic core but lacks the additional functional groups present in 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)-.
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-phenoxyethyl)-1-phenyl-: This compound has a similar core structure with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(45)decan-4-one, 3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)- lies in its specific functional groups and their arrangement
Properties
CAS No. |
102504-94-9 |
|---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-methyl-1-phenyl-8-(4-phenylbut-3-ynyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H27N3O/c1-25-20-27(22-13-6-3-7-14-22)24(23(25)28)15-18-26(19-16-24)17-9-8-12-21-10-4-2-5-11-21/h2-7,10-11,13-14H,9,15-20H2,1H3 |
InChI Key |
VSSWKFGSRYTPFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCC#CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
